Cas no 955707-70-7 (2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide)

2,3,4-Trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound featuring a tetrahydroisoquinoline core linked to a trimethoxybenzamide moiety via an amide bond. This structure confers potential pharmacological relevance, particularly in modulating biological pathways involving receptor binding or enzyme inhibition. The trimethoxy substitution enhances lipophilicity and metabolic stability, while the propanoyl group may influence pharmacokinetic properties. Its well-defined molecular architecture makes it a valuable intermediate for medicinal chemistry research, particularly in the development of CNS-active or cardiovascular agents. The compound’s purity and structural specificity support its utility in structure-activity relationship (SAR) studies and targeted drug discovery applications.
2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide structure
955707-70-7 structure
Product Name:2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS No:955707-70-7
MF:C22H26N2O5
MW:398.452246189117
CID:5805296
PubChem ID:16942990
Update Time:2025-06-12

2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2,3,4-trimethoxy-N-[1,2,3,4-tetrahydro-2-(1-oxopropyl)-7-isoquinolinyl]-
    • F2416-0204
    • AKOS024647007
    • 955707-70-7
    • 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
    • 2,3,4-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
    • Inchi: 1S/C22H26N2O5/c1-5-19(25)24-11-10-14-6-7-16(12-15(14)13-24)23-22(26)17-8-9-18(27-2)21(29-4)20(17)28-3/h6-9,12H,5,10-11,13H2,1-4H3,(H,23,26)
    • InChI Key: HQHPXEWDXCUFFP-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN(C(=O)CC)C2)(=O)C1=CC=C(OC)C(OC)=C1OC

Computed Properties

  • Exact Mass: 398.18417193g/mol
  • Monoisotopic Mass: 398.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 77.1Ų

Experimental Properties

  • Density: 1.222±0.06 g/cm3(Predicted)
  • Boiling Point: 541.3±50.0 °C(Predicted)
  • pka: 12.56±0.20(Predicted)

2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide Pricemore >>

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Additional information on 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Recent Advances in the Study of 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS: 955707-70-7)

The compound 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS: 955707-70-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetrahydroisoquinoline scaffold and trimethoxybenzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.

One of the key areas of research has been the investigation of this compound's role as a modulator of specific biological pathways. Preliminary data suggest that it exhibits high affinity for certain protein targets involved in inflammatory and neurodegenerative processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 955707-70-7 effectively inhibits the activity of key enzymes in the NF-κB pathway, thereby reducing inflammation in vitro and in vivo. This finding opens new avenues for the development of anti-inflammatory agents based on this chemical scaffold.

In addition to its anti-inflammatory properties, recent research has explored the compound's potential in oncology. A study conducted by a team at the National Cancer Institute revealed that 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exhibits selective cytotoxicity against certain cancer cell lines, particularly those with mutations in the p53 gene. The compound's ability to induce apoptosis in these cells while sparing normal cells highlights its potential as a targeted cancer therapy. Further mechanistic studies are underway to fully understand its mode of action and to identify potential biomarkers for patient stratification.

The pharmacokinetic profile of 955707-70-7 has also been a subject of recent investigation. A 2024 pharmacokinetic study published in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics in rodent models. The compound demonstrated good oral bioavailability and brain penetration, making it a promising candidate for central nervous system (CNS) disorders. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects, which are currently being addressed through structural modifications and prodrug strategies.

From a synthetic chemistry perspective, recent advances have been made in the efficient production of 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. A novel asymmetric synthesis route developed in 2023 has significantly improved the yield and enantiomeric purity of the compound, addressing previous limitations in large-scale production. This development is particularly important as it facilitates further preclinical and clinical studies by ensuring a reliable supply of high-quality material.

Looking forward, the research community anticipates that ongoing and future studies will further elucidate the therapeutic potential of 955707-70-7. Several research groups are currently investigating its application in additional disease areas, including metabolic disorders and infectious diseases. Moreover, combination therapies incorporating this compound with existing drugs are being explored to enhance efficacy and overcome resistance mechanisms. As the body of evidence grows, this molecule may emerge as a valuable tool in the medicinal chemist's arsenal and potentially as a novel therapeutic agent in multiple clinical indications.

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